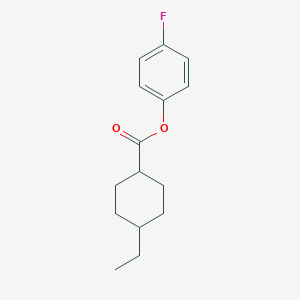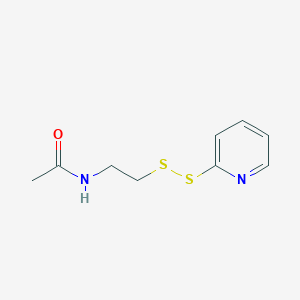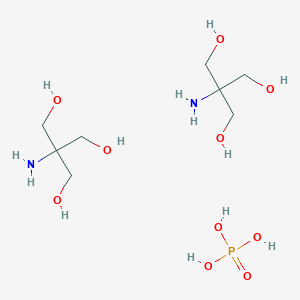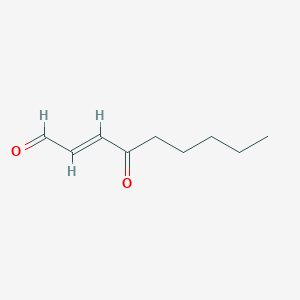
4-Oxo-2-nonenal
説明
4-Oxo-2-nonenal (4-ONE) is a fascinating compound with implications in lipid peroxidation. It is derived from the oxidation of ω-6 polyunsaturated fatty acids, such as arachidonic acid and linoleic acid. This aldehyde exhibits various biological activities, including cytotoxicity, growth inhibition, genotoxicity, and chemotactic activity. Researchers often use it as a marker for lipid peroxidation .
Synthesis Analysis
The synthesis of 4-ONE involves the oxidation of ω-6 polyunsaturated fatty acids. It forms as a result of lipid peroxidation processes, particularly when these fatty acids are exposed to oxidative stress or reactive oxygen species (ROS). The exact synthetic pathways may vary depending on the specific fatty acid substrate and the conditions of oxidation .
Molecular Structure Analysis
The molecular formula of 4-ONE is C9H14O2 , with a molecular weight of 154.2 g/mol . Its chemical structure features a nonenal backbone with a ketone group at the fourth carbon position. The double bond configuration is 2E , indicating the trans geometry. Here’s the simplified SMILES notation: CCCCCC(/C=C/C=O)=O .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
科学的研究の応用
Parkinson’s Disease Research
4-Oxo-2-nonenal (ONE) has been found to induce aggregation of α-Synuclein (α-syn) and phosphorylated α-syn, which are associated with the pathogenesis of Parkinson’s disease and other synucleinopathies . The study of these aggregates could help to select suitable aggregates for diagnosis and elucidate the pathogenesis of diseases .
Lipid Peroxidation Marker
4-Oxo-2-nonenal is a product of lipid peroxidation and exhibits various biological activities such as cytotoxicity, growth inhibiting activity, genotoxicity, and chemotactic activity . It has been widely used as a marker of lipid peroxidation .
Protein Modification
4-Oxo-2-nonenal actively modifies histidine and lysine residues on proteins and causes protein cross-linking . This property can be used in the study of protein structure and function.
Mutagenesis and Carcinogenesis Research
4-Oxo-2-nonenal also modifies 2’-deoxyguanosine, further implicating lipid peroxidation in mutagenesis and carcinogenesis . This makes it a valuable tool in cancer research.
Cytotoxicity Studies
Both ONE- and agitation-induced aggregates were found to be cytotoxic when added exogenously to SH-SY5Y cells with increasing incubation times . This property can be used in cytotoxicity studies.
Enzyme-Linked Immunosorbent Assay (ELISA)
All four aggregates (ONE-induced wild-type (WT) α-syn aggregates (OW), ONE-induced phosphorylated α-syn (p-α-syn) aggregates (OP), agitation-induced α-syn preformed fibrils (PFF), and agitation-induced p-α-syn preformed fibrils (pPFF)) were used as standard antigens to establish sandwich enzyme-linked immunosorbent assay (ELISA) . This shows the potential of 4-Oxo-2-nonenal in the development of diagnostic tools.
Safety and Hazards
作用機序
Target of Action
4-Oxo-2-nonenal (4-ONE), a lipid peroxidation product, primarily targets proteins, specifically histidine and lysine residues . It actively modifies these residues, leading to protein cross-linking . Another major target of 4-ONE is α-Synuclein (α-syn), a protein associated with the pathogenesis of Parkinson’s disease and other synucleinopathies . 4-ONE can induce aggregation of α-syn and phosphorylated α-syn .
Mode of Action
4-ONE interacts with its targets by modifying nucleophiles and transducing redox signaling through its reactions with proteins . It forms ketoamide and Schiff-base adducts to lysine, Michael adducts to cysteine, and a novel pyrrole adduct to cysteine . These modifications co-localize and exhibit crosstalk with many histone marks and redox-sensitive sites .
Biochemical Pathways
The primary biochemical pathway affected by 4-ONE involves lipid peroxidation. 4-ONE is derived from lipid peroxidation, a process that modifies nucleophiles and transduces redox signaling . The polyunsaturated fatty acyl chains found in biological membranes and lipoproteins are particularly susceptible to reactive oxygen species, leading to free radical chain autoxidation and the formation of a variety of unsaturated lipid hydroperoxides .
Result of Action
The action of 4-ONE results in distinct biochemical, morphological, and functional properties. It promotes the formation of α-synuclein oligomers , which are associated with the pathogenesis of Parkinson’s disease and other synucleinopathies . Furthermore, 4-ONE-induced aggregates were found to be cytotoxic when added exogenously to SH-SY5Y cells .
Action Environment
The action of 4-ONE can be influenced by environmental factors such as the presence of reactive oxygen species, which can lead to lipid peroxidation and the formation of 4-ONE . Additionally, the agitation can induce the aggregation of α-syn and phosphorylated α-syn . The stability and compactness of 4-ONE-induced aggregates were found to be greater than those of agitation-induced aggregates .
特性
IUPAC Name |
(E)-4-oxonon-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPPVOUBHWNCAW-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032845 | |
| Record name | 4-Oxo-2-nonenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103560-62-9 | |
| Record name | 4-Oxo-2-(E)-nonenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103560-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-2-nonenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103560629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-2-nonenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




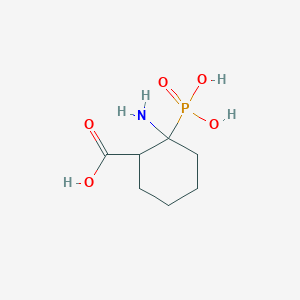
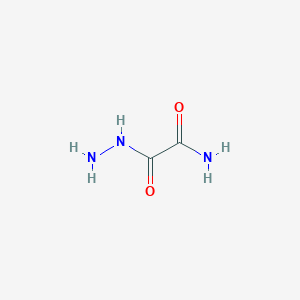
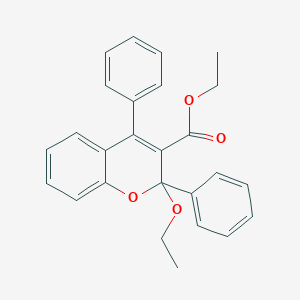
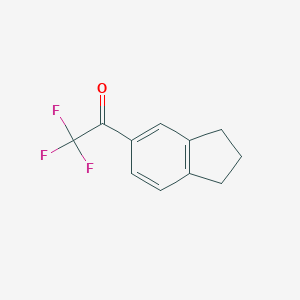
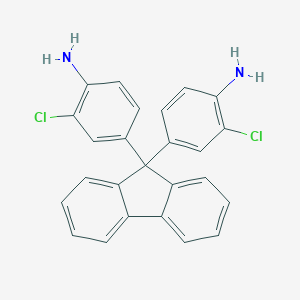

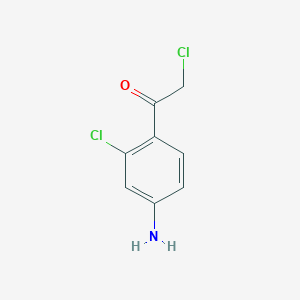
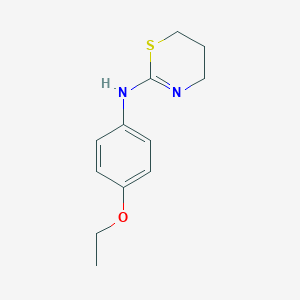
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)

